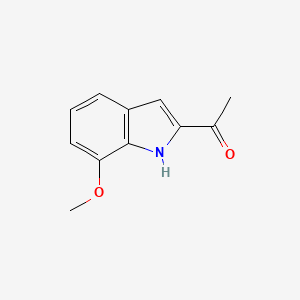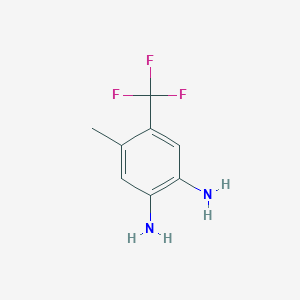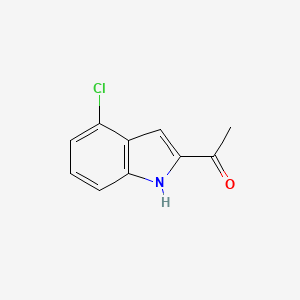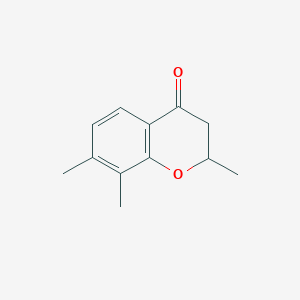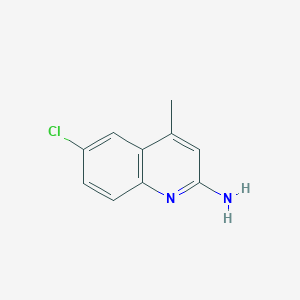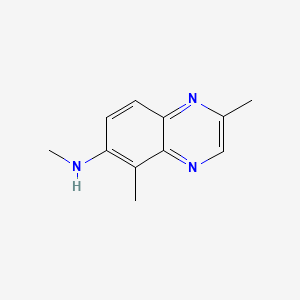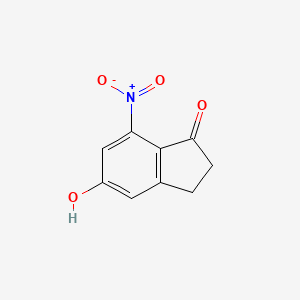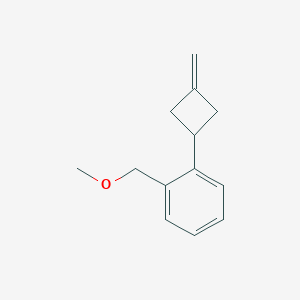
2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by an indole ring substituted with two methyl groups at positions 1 and 5, and an ethanamine group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of 1,5-dimethyl-2-nitrobenzene with ethylamine under reducing conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may enhance or inhibit the production of certain cytokines in inflammatory pathways. The indole ring’s electron-rich nature allows it to participate in various biochemical interactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
- Indole-3-acetic acid
Comparison: Compared to other indole derivatives, 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity. This compound’s unique structure allows it to interact differently with biological targets, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-(1,5-dimethylindol-3-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3 |
InChI-Schlüssel |
OAQIQXOQHLLSQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C=C2CCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


